2,6-Dichloro-4-methyl-1,3-benzothiazole
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Overview
Description
2,6-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, industrial processes, and scientific research. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Benzothiazoles, a class of compounds to which it belongs, have been known to interact with various biological targets .
Mode of Action
Benzothiazoles are known to interact with their targets through various mechanisms, including binding inhibition and antagonistic activity .
Biochemical Pathways
Benzothiazoles have been implicated in a variety of biochemical processes .
Pharmacokinetics
Similar compounds have been noted to be rapidly metabolized by human hepatic microsomes .
Result of Action
Related compounds have been shown to produce reactive oxygen species and cause oxidative damage to proteins and dna in certain cell types .
Action Environment
The synthesis of similar compounds has been shown to be influenced by various factors, including the choice of solvent and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2,6-dichloro-4-methylbenzaldehyde. This reaction can be catalyzed by various agents, including iodine, in solvents such as dimethylformamide (DMF) or dichloromethane. The reaction conditions often require moderate temperatures and can be facilitated by microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can optimize the production process and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, ethanol), catalysts (iodine, base).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products:
- Substituted benzothiazoles
- Sulfoxides and sulfones
- Dihydrobenzothiazoles
Scientific Research Applications
2,6-Dichloro-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Environmental Science: The compound is investigated for its role in the degradation of pollutants and its potential use in environmental remediation.
Comparison with Similar Compounds
2,6-Dichlorobenzothiazole: Lacks the methyl group, resulting in different reactivity and biological activity.
4-Methylbenzothiazole: Lacks the chlorine atoms, affecting its chemical properties and applications.
Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of substitution.
Uniqueness: 2,6-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2,6-dichloro-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJWHNRJIJINEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365959 |
Source
|
Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81561-05-9 |
Source
|
Record name | 2,6-Dichloro-4-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81561-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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